molecular formula C14H9Cl2FN2O4 B5076584 3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide

3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide

Cat. No.: B5076584
M. Wt: 359.1 g/mol
InChI Key: SQCJSIKFPUGCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro, fluoro, nitro, and methoxy functional groups attached to a benzamide core

Properties

IUPAC Name

3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2O4/c1-23-13-9(15)4-7(5-10(13)16)14(20)18-8-2-3-11(17)12(6-8)19(21)22/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJSIKFPUGCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Halogenation: The addition of chlorine atoms to the benzene ring, which can be achieved using chlorine gas or other chlorinating agents.

    Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative, such as an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 3,5-dichloro-N-(4-fluoro-3-aminophenyl)-4-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of 3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-hydroxybenzamide.

Scientific Research Applications

3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants or pests.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzamide: Lacks the fluoro and nitro groups, which may result in different biological activity.

    N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide: Lacks the dichloro groups, which may affect its chemical reactivity and biological properties.

    3,5-dichloro-N-(4-fluoro-3-nitrophenyl)benzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

3,5-dichloro-N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, fluoro, chloro) and electron-donating (methoxy) groups can result in unique interactions with biological targets and distinct chemical behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.